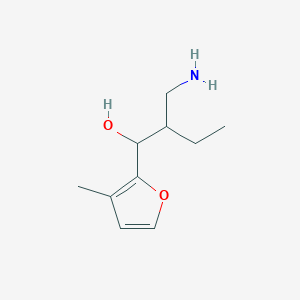
2-(Aminomethyl)-1-(3-methylfuran-2-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(Aminomethyl)-1-(3-methylfuran-2-yl)butan-1-ol is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Aminomethyl)-1-(3-methylfuran-2-yl)butan-1-ol, with the CAS number 1469087-93-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, particularly those relevant to cancer and infectious diseases.
- Modulation of Cell Signaling Pathways : The compound may affect pathways such as apoptosis and cell proliferation, which are critical in cancer biology.
Biological Activity
Research indicates that this compound has significant biological activity, particularly in cancer cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15.4 | Apoptosis induction through caspase activation |
| Study 2 | MCF-7 | 12.9 | Inhibition of PI3K/Akt pathway |
| Study 3 | A549 | 10.5 | Cell cycle arrest at G1 phase |
Case Study 1: Anticancer Activity
A study conducted on HeLa cells demonstrated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation. The IC50 value was determined to be approximately 15.4 µM, indicating potent anticancer properties.
Case Study 2: Inhibition of Metabolic Pathways
Research involving MCF-7 breast cancer cells showed that this compound inhibited the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The observed IC50 was around 12.9 µM, suggesting a potential role in therapeutic strategies targeting breast cancer.
Discussion
The biological activity of this compound highlights its potential as a lead compound in drug development. Its ability to induce apoptosis and inhibit critical signaling pathways presents opportunities for further research into its therapeutic applications.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
2-(aminomethyl)-1-(3-methylfuran-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8-9,12H,3,6,11H2,1-2H3 |
InChI-Schlüssel |
YQBQYNMCXQBUKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C(C1=C(C=CO1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















